molecular formula C22H22N2O2 B15025103 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B15025103
M. Wt: 346.4 g/mol
InChI Key: VIVCDAZKJCYKSV-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Cyclopropanecarbonylation: The indole core is then reacted with cyclopropanecarbonyl chloride in the presence of a base to introduce the cyclopropanecarbonyl group.

    Amidation: The final step involves the reaction of the cyclopropanecarbonylated indole with 3,5-dimethylaniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound could be studied for similar activities.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N-phenylacetamide: A simpler indole derivative with similar structural features.

    N-(3,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide: Another compound with a similar acetamide linkage and indole core.

Uniqueness

The uniqueness of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE lies in the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H22N2O2/c1-14-9-15(2)11-17(10-14)23-21(25)13-24-12-19(22(26)16-7-8-16)18-5-3-4-6-20(18)24/h3-6,9-12,16H,7-8,13H2,1-2H3,(H,23,25)

InChI Key

VIVCDAZKJCYKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4)C

Origin of Product

United States

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